N-(2-Chloroethyl)-N'-nitrosourea
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Overview
Description
1-(2-Chloroethyl)-3-nitrosourea is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment. It belongs to the class of nitrosoureas, which are alkylating agents used in chemotherapy. This compound is recognized for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-3-nitrosourea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of 2-chloroethylamine hydrochloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting 1-(2-Chloroethyl)-3-nitrosourea.
Industrial Production Methods
Industrial production of 1-(2-Chloroethyl)-3-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors and other cancers due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
1-(2-Chloroethyl)-3-nitrosourea exerts its effects through alkylation of DNA and RNA. The compound forms covalent bonds with nucleophilic sites in the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.
Lomustine (CCNU): A nitrosourea used in chemotherapy with a similar mechanism of action.
Semustine: A related compound with applications in cancer treatment.
Uniqueness
1-(2-Chloroethyl)-3-nitrosourea is unique due to its specific structure, which allows it to effectively cross the blood-brain barrier. This property makes it particularly valuable in treating brain tumors, a feature that distinguishes it from other alkylating agents that may not penetrate the central nervous system as effectively.
Properties
CAS No. |
119876-18-5 |
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Molecular Formula |
C3H6ClN3O2 |
Molecular Weight |
151.55 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C3H6ClN3O2/c4-1-2-5-3(8)6-7-9/h1-2H2,(H2,5,6,8,9) |
InChI Key |
KFVXPKCLAGCJRX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NN=O |
Origin of Product |
United States |
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